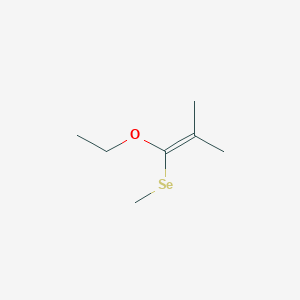
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is a chemical compound with the molecular formula C16H36O4Si It is an ester derivative of silicic acid, where the hydrogen atoms are replaced by 1,1-dimethylpentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester typically involves the esterification of silicic acid with 1,1-dimethylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H4SiO4+4C7H16O→C16H36O4Si+4H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silicic acid and 1,1-dimethylpentanol.
Oxidation: The organic groups attached to the silicon atom can be oxidized under specific conditions, potentially leading to the formation of silicon dioxide and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols, amines, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Silicic acid and 1,1-dimethylpentanol.
Oxidation: Silicon dioxide and oxidation products of the organic groups.
Substitution: New ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biomineralization processes and as a component in bioactive materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester involves its interaction with various molecular targets and pathways. The ester bonds can be hydrolyzed to release silicic acid, which can then participate in further chemical reactions. The organic groups attached to the silicon atom can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Similar ester derivative with isopropyl groups instead of 1,1-dimethylpentyl groups.
Tetraethyl silicate: Another ester derivative of silicic acid with ethyl groups.
Uniqueness
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is unique due to the presence of 1,1-dimethylpentyl groups, which impart distinct chemical properties and potential applications compared to other ester derivatives of silicic acid. The larger and more branched organic groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propiedades
Número CAS |
63449-47-8 |
|---|---|
Fórmula molecular |
C28H60O4Si |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
tetrakis(2-methylhexan-2-yl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-13-17-21-25(5,6)29-33(30-26(7,8)22-18-14-2,31-27(9,10)23-19-15-3)32-28(11,12)24-20-16-4/h13-24H2,1-12H3 |
Clave InChI |
NLIBZFFYKXCPHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)O[Si](OC(C)(C)CCCC)(OC(C)(C)CCCC)OC(C)(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
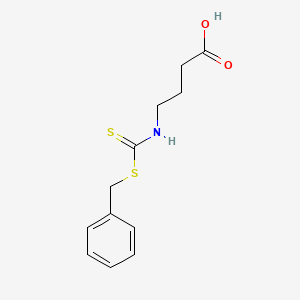
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
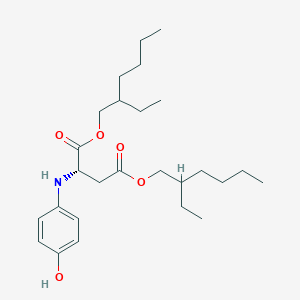
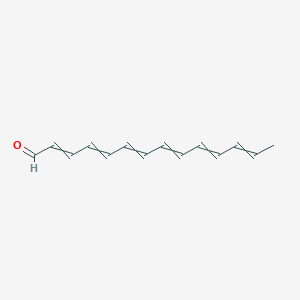
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)

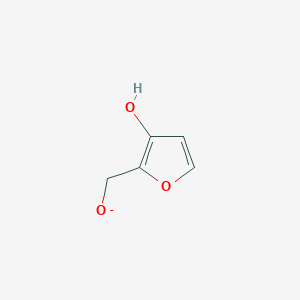
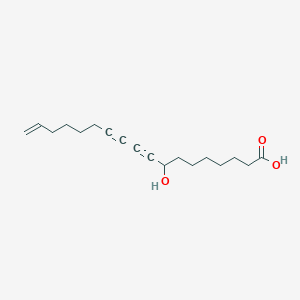
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
